molecular formula C16H33O4S- B8297802 Hexadecyl sulfate

Hexadecyl sulfate

Cat. No.: B8297802
M. Wt: 321.5 g/mol
InChI Key: LPTIRUACFKQDHZ-UHFFFAOYSA-M
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Description

Influence of Ionic Liquids on Micellar Assembly

The micellization of sodium this compound (SHS) is profoundly influenced by the presence of imidazolium-based ionic liquids (ILs). Studies demonstrate that ILs like [C₅mim][Br] and [C₆mim][Br] reduce the CMC of SHS by up to 40%, depending on the alkyl chain length of the IL cation. This reduction arises from the IL cations' ability to screen electrostatic repulsions between anionic headgroups, thereby promoting micelle nucleation. For instance, in aqueous solutions containing 0.1 M [C₅mim][Br], the CMC of SHS decreases from 0.21 mM (in pure water) to 0.13 mM. The IL cations also integrate into the micellar Stern layer, forming 1:1 stoichiometric complexes with SHS anions, as evidenced by conductivity and fluorescence spectroscopy.

Notably, ILs with longer alkyl chains (e.g., [C₆mim][Br]) exhibit stronger binding to SHS micelles, further lowering the CMC and increasing micellar aggregation numbers. This behavior parallels trends observed in cationic surfactants, where counterion hydrophobicity dictates micellar growth. Molecular dynamics simulations reveal that IL cations induce structural rearrangements in SHS micelles, favoring elongated or threadlike morphologies under high ionic strength. Such morphological transitions enhance viscoelasticity in SHS-IL systems, enabling applications in drag reduction and gel-based materials.

Table 1: Critical Micelle Concentration (CMC) of Alkyl Sulfates in Aqueous Solutions

Surfactant CMC (mM, 25°C) Additive (0.1 M) CMC with Additive (mM)
Sodium octyl sulfate 130 None 130
Sodium dodecyl sulfate 8.3 None 8.3
Sodium tetradecyl sulfate 2.1 None 2.1
Sodium this compound 0.21 [C₅mim][Br] 0.13
Sodium this compound 0.21 [C₆mim][Br] 0.09

Data compiled from .

Temperature-Dependent Micellization Mechanisms

Temperature exerts a dual effect on SHS micellization: it modulates both the CMC and the enthalpy of micelle formation. Conductometric studies show that the CMC of SHS follows a U-shaped trend with temperature, reaching a minimum near 35°C. Below this temperature, micellization is enthalpically driven, as exothermic interactions between surfactant tails dominate. Above 35°C, the process becomes entropically driven, with water restructuring around hydrophobic chains providing the primary thermodynamic impetus.

Isothermal titration calorimetry (ITC) reveals a steady decline in the enthalpy of micellization (ΔHₘᵢᶜ) from +15 kJ/mol at 10°C to -5 kJ/mol at 60°C. This transition reflects the diminishing exothermic contribution of tail-tail interactions and the growing influence of hydrophobic hydration. The entropy change (ΔSₘᵢᶜ) remains positive across all temperatures, peaking at 45°C with a value of 150 J/(mol·K). These observations align with the closed association model, wherein micellization is governed by a balance between monomeric surfactant solubility and micellar stability.

Entropy-Driven vs. Enthalpy-Driven Micelle Formation

The micellization of SHS is predominantly entropy-driven, with the hydrophobic effect accounting for >70% of the total Gibbs free energy change (ΔGₘᵢᶜ). Microcalorimetric measurements quantify the entropy gain at 37 ± 9 J/(mol·K) per SHS molecule upon micellization, comparable to the entropy of hydrocarbon chain aggregation in nonpolar solvents. This entropy arises from the release of structured water molecules surrounding the hexadecyl chains, a process amplified at elevated temperatures.

In contrast, enthalpy contributions are secondary and highly temperature-sensitive. At low temperatures (10–25°C), favorable van der Waals interactions between alkyl chains provide an exothermic ΔHₘᵢᶜ, offsetting the entropy penalty of micelle formation. Above 35°C, these interactions weaken, and micellization becomes entropy-dominated. This duality explains the U-shaped CMC-temperature profile and underscores the importance of temperature control in SHS-based formulations.

Properties

Molecular Formula

C16H33O4S-

Molecular Weight

321.5 g/mol

IUPAC Name

hexadecyl sulfate

InChI

InChI=1S/C16H34O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19/h2-16H2,1H3,(H,17,18,19)/p-1

InChI Key

LPTIRUACFKQDHZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCOS(=O)(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkyl Sulfates with Shorter Chains

  • Sodium dodecyl sulfate (SDS, C₁₂H₂₅SO₄Na) :

    • CMC : 8 mM (vs. 0.5 mM for SHS) .
    • Performance : In CMP slurries for 304 stainless steel, SHS achieved 2–3× higher material removal rates (MRR) and lower surface roughness compared to SDS. At 0.04 wt% SHS, MRR peaked at 350 nm/min, while SDS required higher concentrations for similar effects .
    • Applications : SDS is less effective in capillary electrophoresis (CE) for protein separation. Replacing SDS with SHS in CE improved peak resolution by and plate count by .
  • Sodium tetradecyl sulfate (STS, C₁₄H₂₉SO₄Na): CMC: Not explicitly reported, but intermediate between SDS and SHS. Applications: STS, alongside SHS, is a contaminant in commercial SDS preparations. These contaminants enable separation of α- and β-tubulins in specialized electrophoresis (SDTHS-PAGE) .

Cationic Surfactants

  • Hexadecyl trimethylammonium bromide (CTAB, C₁₆H₃₃N(CH₃)₃Br): Charge: Cationic (vs. anionic for SHS). Performance: CTAB is used in DNA extraction but leaves impurities in plant-based samples . In contrast, SHS reduces surface roughness in CMP slurries to <10 nm at 0.2 wt% . Nanomaterial Synthesis: SHS acts as a soft template for Zn(OH)₂ nanosheets, while CTAB is used for cationic stabilization in carbon nanotube (CNT) dispersions .

Nonionic Surfactants

  • OP-10 Emulsifier (Nonylphenoxyethylene ether): Performance: In CMP slurries, OP-10 underperformed SHS, yielding ~40% lower MRR and higher surface roughness . Mechanism: Nonionic surfactants lack the charged headgroups of SHS, reducing electrostatic interactions critical for abrasive particle stabilization in CMP .

Modified Alkyl Sulfates

  • Guerbet hexadecyl sulfate (C16GS) :
    • Synthesis : Derived from branched Guerbet alcohol, C16GS has a CMC of 1.2 mM (lower than SDS but higher than SHS) .
    • Surface Activity : C16GS reduces surface tension to 30.5 mN/m at CMC (vs. 37.2 mN/m for SDS) and exhibits superior wetting on hydrophobic surfaces like Teflon .

Key Data Tables

Table 1: Critical Micelle Concentration (CMC) Comparison

Surfactant Alkyl Chain Length CMC (mM) Reference
Sodium hexyl sulfate C₆ 4600
Sodium decyl sulfate C₁₀ 33
Sodium dodecyl sulfate C₁₂ 8
Sodium this compound C₁₆ 0.5
Guerbet this compound C₁₆ (branched) 1.2

Table 2: CMP Slurry Performance

Surfactant Optimal Concentration MRR (nm/min) Surface Roughness (nm) Reference
Sodium this compound 0.04 wt% 350 15
Sodium dodecyl sulfate 0.2 wt% 120 25
OP-10 Emulsifier 0.2 wt% 90 30

Preparation Methods

Chlorosulfonic Acid-Mediated Sulfonation

Chlorosulfonic acid reacts exothermically with hexadecanol to yield hexadecyl hydrogen sulfate and hydrochloric acid (HCl). The reaction follows:

CH3(CH2)15OH+ClSO3HCH3(CH2)15OSO3H+HClΔH=57±3kJ/mol[3]\text{CH}3(\text{CH}2){15}\text{OH} + \text{ClSO}3\text{H} \rightarrow \text{CH}3(\text{CH}2){15}\text{OSO}3\text{H} + \text{HCl} \quad \Delta H^\circ = 57 \pm 3 \, \text{kJ/mol} \,

Key parameters:

  • Solvent : Dichloromethane is often used to moderate reaction exothermicity.

  • Temperature : Controlled cooling (0–5°C) prevents decomposition of intermediates.

  • Molar ratio : A 1:1 stoichiometry ensures complete conversion, though excess hexadecanol may mitigate side reactions.

Sulfur Trioxide Gas Sulfonation

Sulfur trioxide gas offers a solvent-free alternative, generating fewer byproducts. The reaction proceeds as:

CH3(CH2)15OH+SO3CH3(CH2)15OSO3H\text{CH}3(\text{CH}2){15}\text{OH} + \text{SO}3 \rightarrow \text{CH}3(\text{CH}2){15}\text{OSO}3\text{H}

Advantages :

  • Higher purity due to reduced inorganic salt formation.

  • Scalability for industrial production, as demonstrated in sodium dodecyl sulfate (SDS) synthesis.

Neutralization to Sodium this compound

The sulfonic acid intermediate is neutralized with sodium hydroxide (NaOH) to form the sodium salt:

CH3(CH2)15OSO3H+NaOHCH3(CH2)15OSO3Na+H2O\text{CH}3(\text{CH}2){15}\text{OSO}3\text{H} + \text{NaOH} \rightarrow \text{CH}3(\text{CH}2){15}\text{OSO}3\text{Na} + \text{H}_2\text{O}

Critical factors :

  • NaOH concentration : 20–27% aqueous solutions prevent excessive dilution.

  • Temperature : Maintained below 50°C to avoid hydrolysis of the sulfate ester.

Purification and Crystallization

Post-neutralization, the crude product undergoes purification to achieve >97% purity, essential for pharmaceutical and reagent-grade applications.

Concentration and Crystallization

Liquid sodium this compound is concentrated under vacuum to induce crystallization. Data from analogous SDS processes reveal:

ParameterRangeImpact on Purity
Concentration (%)60–85% sodium sulfateHigher concentration → larger crystals
Water content (%)13–39%Lower moisture → easier drying

Low-Temperature Drying

Drying at 40–100°C removes residual moisture without degrading the sulfate ester. For example:

  • 40°C : Yields powdery product with 97.1% purity.

  • 100°C : Produces crystalline flakes with 99% purity.

Comparative Analysis of Sulfonating Agents

The choice of sulfonating agent significantly affects yield and purity:

AgentPurity (%)ByproductsScalability
Chlorosulfonic acid97–99.5HCl, sulfonic acidsModerate (corrosivity)
Sulfur trioxide>99MinimalHigh (gas handling)

Key insight : Sulfur trioxide is preferred for high-purity applications, despite requiring specialized equipment for gas handling.

Challenges and Optimization Strategies

Byproduct Management

  • Inorganic salts : Residual sodium sulfate or chloride is minimized via repeated crystallization.

  • Unreacted alcohol : Hexadecanol is removed by solvent extraction or vacuum distillation.

Environmental Considerations

Modern methods emphasize closed-loop systems to recover solvents and unreacted reagents, aligning with green chemistry principles .

Q & A

Q. What are the key physicochemical properties of hexadecyl sulfate critical for experimental design?

this compound (e.g., sodium this compound, C₁₆H₃₃NaO₄S) has a molecular weight of 344.49 g/mol, a melting point of 178°C, and high solubility in water . These properties influence experimental conditions such as solvent selection (aqueous systems), temperature stability during synthesis, and compatibility with analytical techniques like capillary electrophoresis. For example, its surfactant properties make it suitable for studying interfacial adsorption or micelle formation .

Property Value Experimental Relevance
Molecular FormulaC₁₆H₃₃NaO₄SDetermines stoichiometry in reactions
SolubilityWater-solubleEnables aqueous phase studies
Melting Point178°CGuides thermal stability assays
Critical Micelle Concentration (CMC)~0.1–1 mM (estimated)Affects surfactant behavior in solutions

Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

  • Capillary Electrophoresis with Sodium this compound (CE-SHS): Resolves aggregates and quantifies purity in therapeutic proteins by leveraging this compound’s surfactant properties to denature and separate macromolecules .
  • FTIR Spectroscopy: Identifies sulfate group vibrations (e.g., S=O stretching at 1250–1050 cm⁻¹) to confirm functional group integrity .
  • NMR Spectroscopy: Resolves alkyl chain conformation (¹³C signals at 10–40 ppm for CH₂ groups) and sulfate headgroup connectivity . Methodological Tip: Combine CE-SHS with mass spectrometry to cross-validate purity results, as batch-to-batch variability in commercial this compound (e.g., ~40% stearyl sulfate contamination) can skew data .

Advanced Research Questions

Q. How can researchers resolve contradictions in adsorption studies involving this compound under magnetic treatment?

Magnetic field exposure reduces aqueous surface tension by 10–13%, enhancing this compound’s adsorption at liquid-gas interfaces . However, discrepancies arise due to:

  • Field Strength Variability: Optimal adsorption occurs at 0.1–0.5 Tesla; weaker fields (<0.05 T) show negligible effects.
  • Purity of Samples: Commercial this compound often contains stearyl sulfate (C₁₈), which alters CMC and adsorption kinetics . Experimental Design Recommendation:
  • Use high-purity this compound (≥95%) and document batch-specific impurities.
  • Standardize magnetic field parameters (strength, exposure time) and validate with quartz crystal microbalance (QCM) measurements .

Q. What methodological optimizations improve CE-SHS for analyzing high molecular weight (HMW) glycoproteins?

CE-SHS separates HMW proteins (e.g., secretory IgA, ~385 kDa) by:

  • Gel Matrix Optimization: Use 4–6% linear polyacrylamide gels to balance resolution and run time .
  • Buffer Conditions: 50 mM Tris-borate (pH 8.3) with 0.1% this compound minimizes protein aggregation.
  • Voltage Gradient: 10–15 V/cm prevents overheating while maintaining separation efficiency . Data Interpretation Tip: Compare migration times with internal standards (e.g., thyroglobulin) to account for gel batch variability.

Q. How do impurities in commercial this compound impact reproducibility in micelle formation studies?

Stearyl sulfate (C₁₈) contamination (up to 40% in some batches) increases micelle size and stability, altering drug encapsulation efficiency . For reproducible results:

  • Purification Steps: Recrystallize this compound from ethanol/water mixtures to reduce C₁₈ content.
  • CMC Determination: Use conductometry or fluorescence spectroscopy with pyrene probes to measure batch-specific CMC values .

Data Contradiction Analysis

Q. Why do studies report conflicting CMC values for this compound?

Discrepancies stem from:

  • Temperature Effects: CMC decreases by ~20% per 10°C increase (e.g., 0.8 mM at 25°C vs. 0.6 mM at 35°C).
  • Ionic Strength: Adding NaCl (≥50 mM) screens sulfate group repulsion, lowering CMC by 30–50% . Resolution Strategy: Report experimental conditions (temperature, ionic strength, purity) alongside CMC values and use standardized protocols (e.g., ISO 4311) for comparability .

Methodological Best Practices

Q. What controls are essential when studying this compound’s role in hydrogel self-recovery?

  • Surfactant-Free Controls: Differentiate this compound’s effects from intrinsic polymer properties.
  • Concentration Gradients: Test 0.01–1 mM ranges to identify optimal micelle-mediated recovery thresholds.
  • Environmental Controls: Maintain constant humidity (e.g., 60% RH) to prevent hydrogel dehydration .

Q. How should researchers validate this compound’s interaction with natural minerals in environmental studies?

  • Adsorption Isotherms: Use Langmuir/Freundlich models to quantify binding affinity.
  • X-ray Diffraction (XRD): Detect structural changes in minerals post-adsorption.
  • Control for Magnetization Artifacts: Compare results with non-magnetic treatments to isolate field-specific effects .

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